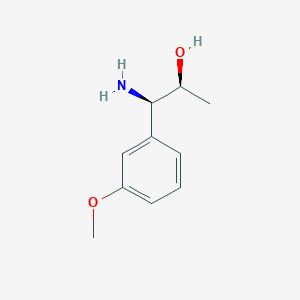

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol

Description

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol is a chiral amino alcohol featuring a 3-methoxyphenyl substituent. It serves as a critical intermediate in synthetic chemistry, particularly for pharmaceuticals. A key synthesis route involves a one-step, three-component coupling of 3-methoxyphenyl boronic acid, (5S)-2,2,5-trimethyl-1,3-dioxolan-4-ol, and amino diphenyl methane, yielding the hydrochloride salt . This efficient method underscores its utility in scalable production.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

ATTZVVCPJSZCJA-XVKPBYJWSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)OC)N)O |

Origin of Product |

United States |

Preparation Methods

One-Step Multicomponent Coupling Method

A highly efficient synthetic route reported involves a one-step, three-component coupling reaction that directly produces the hydrochloride salt of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol. This method uses:

- 3-Methoxyphenyl boronic acid

- (5S)-2,2,5-trimethyl-1,3-dioxolan-4-ol (a chiral auxiliary)

- Amino diphenyl methane

This reaction proceeds under mild conditions and yields the target compound with high stereoselectivity, minimizing purification steps and improving overall efficiency compared to traditional multi-step syntheses.

Cyanohydrin Route via Trimethylsilyl Cyanide Addition

Another preparation involves the nucleophilic addition of trimethylsilyl cyanide to 3-methoxyacetophenone derivatives, followed by conversion of the resulting cyanohydrin intermediate into the amino alcohol. Key steps include:

- Dropwise addition of trimethylsilyl cyanide to 3-methoxyacetophenone in the presence of zinc iodide catalyst under nitrogen atmosphere.

- Stirring overnight at room temperature.

- Work-up involving dilution with methylene chloride and extraction.

- Hydrolysis and amination steps to convert the cyanohydrin into the amino alcohol.

This method provides a moderate yield and allows for further stereochemical control by choice of catalysts or chiral auxiliaries.

Chiral Resolution and Catalytic Asymmetric Synthesis

To obtain the specific (1R,2S) stereochemistry, chiral resolution techniques or asymmetric catalytic methods are employed:

- Use of chiral catalysts or ligands during the key bond-forming steps to induce stereoselectivity.

- Resolution of racemic mixtures via crystallization or chromatographic methods using chiral stationary phases.

- Enzymatic resolution has also been explored for related amino alcohols to enhance enantiomeric purity.

For example, the preparation of related compounds with high enantiomeric excess (up to 99.7%) has been achieved by controlled reaction conditions and chiral catalyst selection.

Reaction Conditions and Optimization

Typical reaction conditions vary depending on the synthetic route but generally include:

Purification Techniques

Purification of the final amino alcohol commonly involves:

- Crystallization of hydrochloride salts for improved stability and purity.

- Chromatographic purification (HPLC or column chromatography) to separate enantiomers or remove impurities.

- Use of recrystallization solvents such as 2-propanol or methanol.

High-performance liquid chromatography (HPLC) has been employed to isolate pure stereoisomers after synthesis.

Research Findings and Comparative Analysis

- The multicomponent coupling method is considered superior for industrial scalability due to its simplicity and high stereoselectivity.

- Cyanohydrin routes provide versatility for structural modifications but require stringent safety measures due to cyanide reagents.

- Catalytic asymmetric synthesis offers the highest enantiomeric purity but may involve more complex catalyst systems and higher costs.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |

|---|---|---|---|---|

| Multicomponent coupling | One-step, efficient, scalable | Requires specific chiral auxiliaries | High | High |

| Cyanohydrin formation | Versatile intermediate formation | Use of toxic cyanide reagents | Moderate | Moderate |

| Chiral catalytic asymmetric synthesis | High enantiomeric purity | Complex catalysts, costly | High | Very high |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Key Reactions

- Oxidation : Converts the alcohol group to a ketone or aldehyde.

- Reduction : Forms different amine derivatives.

- Substitution : The amino group can be modified with other functional groups.

Medicinal Chemistry

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol has potential therapeutic applications:

- Drug Development : It serves as a precursor in synthesizing biologically active compounds targeting specific pathways.

- Neuropharmacology : Studies indicate it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, potentially aiding in treating mood disorders.

Research highlights several biological activities:

- Enzyme Inhibition : The compound can inhibit enzymatic activity through hydrogen bonding with active sites.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways and physiological responses .

Antioxidant and Anti-inflammatory Properties

Similar compounds have shown:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage .

- Anti-inflammatory Effects : Modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties. |

| Study B (2021) | Reported neuroprotective effects in animal models of Parkinson's disease, highlighting its potential as a therapeutic agent. |

| Study C (2022) | Identified antioxidant activity through DPPH radical scavenging assays, indicating its role in reducing oxidative stress. |

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants and Pharmacological Analogs

Tramadol Isomers

Tramadol, a racemic mixture of (1R,2R)- and (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, shares the 3-methoxyphenyl group with the target compound but differs in its cyclohexanol backbone and dimethylaminomethyl substituent .

- Biological Activity: Tramadol exhibits dual analgesic and off-label antidepressant effects due to μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition.

- Stereochemical Impact : Tramadol’s four stereoisomers [(1R,2R), (1S,2S), (1R,2S), (1S,2R)] demonstrate varying receptor affinities. The (1R,2S) configuration in the target compound may influence chiral recognition in synthesis but lacks tramadol’s pharmacological complexity .

(2S)- and (2R)-Amino-3-phenylpropan-1-ol Derivatives

These analogs (e.g., (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol) lack the 3-methoxy group but retain the phenylpropanol backbone .

- Synthesis : Prepared via reductive amination or alkylation, differing from the three-component coupling used for the target compound .

- Applications: Primarily studied as surfactants or catalysts, contrasting with the pharmaceutical intermediate role of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol .

Substituent-Driven Comparisons

Fluorinated Analogs

- Tested for adrenoceptor binding but lacks the 3-methoxy group critical for tramadol-like activity .

Bromo- and Iodo-Substituted Derivatives

- However, its discontinued status limits application studies .

- (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol: Iodine’s heavy atom effect could influence crystallography studies, diverging from the target compound’s synthetic utility .

Functional Group Modifications

Sulfonyl-Directed Analogs

- Racemic (1R,2S)-1-Methoxy-3-phenoxy-1-(phenylsulfonyl)propan-2-ol: The sulfonyl group acts as a directing group in asymmetric catalysis, enabling stereoselective synthesis. This contrasts with the target compound’s role as a standalone intermediate .

tert-Butyl and Trifluoromethylthio Derivatives

- Used in specialized synthetic routes .

- (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol: The electron-withdrawing trifluoromethylthio group may alter electronic properties, affecting reactivity in cross-coupling reactions .

Data Tables

Table 2: Physicochemical Properties

Key Findings and Implications

- Stereochemistry : The (1R,2S) configuration in the target compound enables chiral specificity in synthesis but lacks the multimodal receptor interactions seen in tramadol isomers.

- Synthetic Utility : The three-component coupling method for the target compound offers scalability, whereas halogenated analogs require specialized routes .

Biological Activity

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol, a chiral compound with significant biological potential, has garnered attention in pharmacological research for its diverse interactions with biological systems. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 181.23 g/mol. The compound features an amino group, a hydroxyl group, and a methoxyphenyl moiety, which are crucial for its biological interactions. The stereochemistry of the compound enhances its specificity in binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding , while the methoxyphenyl group enhances hydrophobic interactions with target proteins. This dual capability allows the compound to potentially act as an enzyme inhibitor or receptor ligand , influencing various biochemical pathways.

Interaction Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways or bind to receptors that regulate physiological processes. For instance, studies have suggested its role in modulating the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Pharmacological Potential

The pharmacological implications of this compound include:

- Antitumor Activity : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inhibiting key metabolic enzymes.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Research indicates that it may also exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Study 1: Enzyme Inhibition

A study conducted by Queener et al. evaluated various derivatives of amino alcohols for their inhibitory effects on DHFR. The findings indicated that this compound showed promising inhibition rates comparable to established inhibitors like methotrexate .

Study 2: Receptor Binding Assays

In receptor binding assays, this compound demonstrated significant affinity for serotonin receptors. This interaction suggests its potential use in managing mood disorders and anxiety.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.